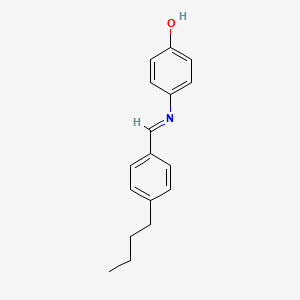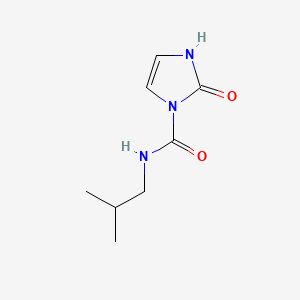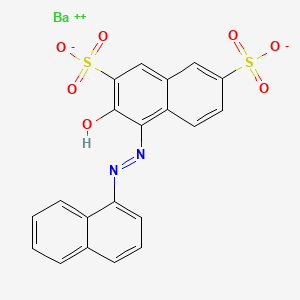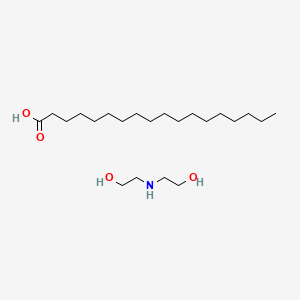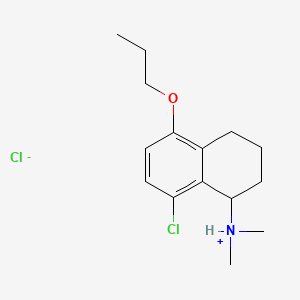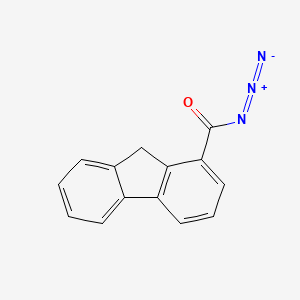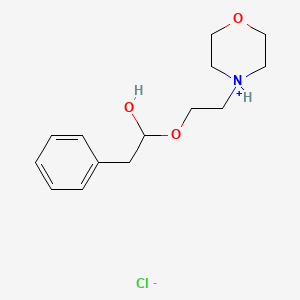
2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate is a chemical compound that combines the structural features of phenylacetic acid and morpholine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate typically involves the esterification of phenylacetic acid with 2-morpholinoethanol in the presence of a suitable acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 2-morpholinoethanol, which may interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic acid: A simple aromatic carboxylic acid with similar structural features.
2-Morpholinoethanol: An alcohol with a morpholine ring, used in various chemical applications.
Phenylacetic acid esters: A class of compounds with similar ester functional groups.
Uniqueness
2-Phenylacetic acid (2-morpholinoethyl) ester hydrochloride hydrate is unique due to the combination of phenylacetic acid and morpholine moieties, which impart distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
69781-82-4 |
|---|---|
Molekularformel |
C14H22ClNO3 |
Molekulargewicht |
287.78 g/mol |
IUPAC-Name |
1-(2-morpholin-4-ium-4-ylethoxy)-2-phenylethanol;chloride |
InChI |
InChI=1S/C14H21NO3.ClH/c16-14(12-13-4-2-1-3-5-13)18-11-8-15-6-9-17-10-7-15;/h1-5,14,16H,6-12H2;1H |
InChI-Schlüssel |
SICYNNKOPGQOPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC[NH+]1CCOC(CC2=CC=CC=C2)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
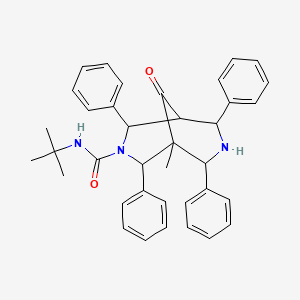
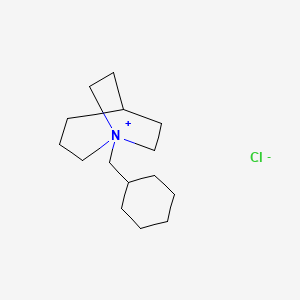
![beta-Alanine, N-(2-carboxyethyl)-N-[2-(2-heptyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13776723.png)
